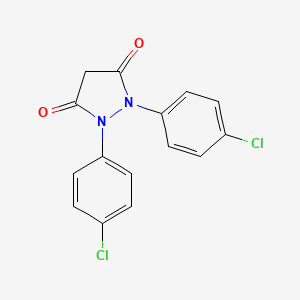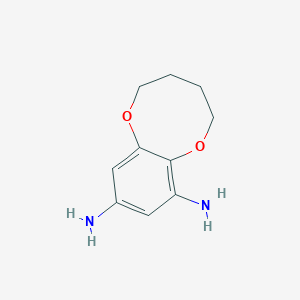![molecular formula C32H33F B14270672 1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) CAS No. 155905-83-2](/img/structure/B14270672.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenylene core linked by ethyne groups to two pentylbenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluoro-1,4-diiodobenzene and 4-pentylphenylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-fluoro-1,4-diiodobenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) has several scientific research applications:
Organic Semiconductors: Due to its conjugated structure, it is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Liquid Crystals: The compound’s structure allows it to form liquid crystalline phases, making it useful in the design of liquid crystal displays (LCDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) exerts its effects is primarily through its ability to participate in π-π interactions and form extended conjugated systems. These interactions are crucial for its function in organic semiconductors and liquid crystals. The molecular targets include electronic devices where the compound’s conductive properties are harnessed.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure but lacks the fluoro substitution.
1,1’-[(2-Chloro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure with a chloro substitution instead of fluoro.
Uniqueness
The presence of the fluoro group in 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and stability. This makes it distinct from its chloro and unsubstituted analogs, potentially offering different performance characteristics in electronic applications.
This detailed overview provides a comprehensive understanding of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene), covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
155905-83-2 |
|---|---|
Molecular Formula |
C32H33F |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-fluoro-1,4-bis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H33F/c1-3-5-7-9-26-11-15-28(16-12-26)19-20-30-22-24-31(32(33)25-30)23-21-29-17-13-27(14-18-29)10-8-6-4-2/h11-18,22,24-25H,3-10H2,1-2H3 |
InChI Key |
HINCWNIIGSFIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


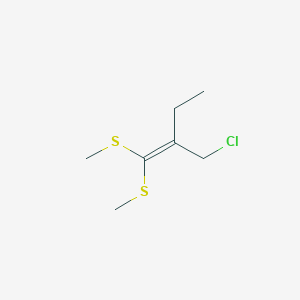
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
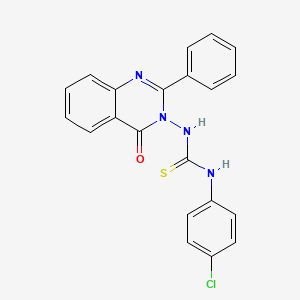
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
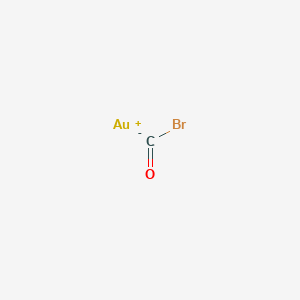
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
